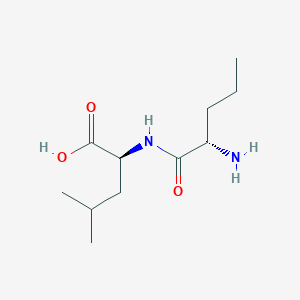

L-Leucine, L-norvalyl-

Beschreibung

Significance of L-Leucine as an Essential Branched-Chain Amino Acid in Biological Systems

L-leucine is one of the three branched-chain amino acids (BCAAs), a group that also includes L-isoleucine and L-valine. bocsci.comnih.gov As an essential amino acid, L-leucine cannot be synthesized by the human body and must be obtained through dietary sources such as meat, dairy products, and legumes. wikipedia.org Its significance extends far beyond its role as a simple building block for protein synthesis. bocsci.comresearchgate.net

One of the most critical functions of L-leucine is its role as a potent activator of the mammalian target of rapamycin (mTOR) signaling pathway. wikipedia.orgresearchgate.net This pathway is a central regulator of cell growth, proliferation, and protein synthesis. wikipedia.org By activating mTOR, L-leucine directly stimulates the synthesis of muscle proteins, making it a key molecule for muscle growth and repair. bocsci.comwikipedia.org This has led to extensive research into its potential applications in clinical nutrition and sports medicine. bocsci.comnih.gov

Furthermore, L-leucine is involved in various metabolic processes. It is an exclusively ketogenic amino acid, meaning its metabolic breakdown produces acetyl-CoA and acetoacetate, which can be used for energy production. wikipedia.org Research has also indicated its potential roles in glucose homeostasis and the regulation of insulin signaling. chemicalbook.com The metabolism of L-leucine primarily occurs in muscle tissue, unlike many other amino acids that are metabolized in the liver, highlighting its unique role in muscle physiology. bocsci.com

L-Norvaline as a Non-Proteinogenic Amino Acid: Occurrence and Research Context

L-norvaline is a non-proteinogenic amino acid, meaning it is not one of the standard amino acids encoded in the genetic code for protein synthesis in most organisms. wikipedia.orgwikipedia.org It is a structural isomer of the proteinogenic amino acid valine. wikipedia.org While not a component of mainstream proteins, L-norvaline has been found in some natural contexts, such as in an antifungal peptide produced by Bacillus subtilis. wikipedia.org Its presence has also been noted in recombinant proteins produced in E. coli, which is attributed to the imperfect selectivity of certain enzymes. wikipedia.org

The primary focus of academic research on L-norvaline has been its role as an inhibitor of the enzyme arginase. chemicalbook.com Arginase is responsible for the hydrolysis of L-arginine to ornithine and urea. By inhibiting this enzyme, L-norvaline can increase the bioavailability of L-arginine, which is a precursor for the synthesis of nitric oxide (NO). Nitric oxide is a crucial signaling molecule involved in various physiological processes, including vasodilation and neurotransmission. This inhibitory action has made L-norvaline a subject of interest in studies related to endothelial dysfunction and neurodegenerative diseases like Alzheimer's disease. wikipedia.org

Recent studies have also explored the misincorporation of L-norvaline into proteins at positions normally occupied by isoleucine, particularly when the fidelity of protein synthesis is compromised. nih.govbiorxiv.org This has raised questions about its potential toxicity and the structural consequences of such misincorporation. nih.gov

Interrelationship and Research Rationale: Investigating the Interactions and Implications of L-Leucine and L-Norvaline

The structural similarities between L-leucine, L-valine, and L-norvaline form the basis for investigating their interactions. Research has shown that these amino acids can compete for the same transport systems and enzymatic pathways. For instance, an analogue of norvaline, α-methyl-norvaline, has been shown to inhibit the uptake of both valine and leucine into proteins. biologists.com

A key area of interaction is at the level of aminoacyl-tRNA synthetases, the enzymes responsible for attaching the correct amino acid to its corresponding tRNA molecule during protein synthesis. It has been demonstrated that leucyl-tRNA synthetase can mistakenly activate and attach L-norvaline to tRNA destined for leucine. semanticscholar.org Although cellular editing mechanisms are in place to prevent the misincorporation of L-norvaline into proteins, this competitive interaction highlights a potential point of metabolic interference. semanticscholar.org

The rationale for investigating the interplay between L-leucine and L-norvaline stems from several key areas. Firstly, understanding their competitive dynamics can provide insights into the fidelity of protein synthesis and the potential consequences of non-proteinogenic amino acid accumulation. Secondly, given the distinct and significant biological roles of both molecules—L-leucine in mTOR signaling and muscle metabolism, and L-norvaline in arginase inhibition and nitric oxide regulation—their combined presence could lead to complex and synergistic or antagonistic effects. For example, while L-leucine promotes protein synthesis, the potential misincorporation of L-norvaline could lead to the formation of non-functional or toxic proteins. nih.gov Investigating these interactions is therefore crucial for a comprehensive understanding of amino acid metabolism and its implications for health and disease.

Compound Data

The following tables provide a summary of the key chemical properties of L-Leucine and L-Norvaline.

L-Leucine Properties

| Property | Value | Source |

| IUPAC Name | (2S)-2-amino-4-methylpentanoic acid | wikipedia.org |

| Chemical Formula | C6H13NO2 | wikipedia.orgchemeo.com |

| Molar Mass | 131.17 g/mol | bocsci.com |

| CAS Number | 61-90-5 | wikipedia.orgchemeo.com |

| Appearance | White crystalline powder | wikipedia.orgchemicalbook.com |

| Melting Point | 293-295 °C (decomposes) | chemicalbook.com |

L-Norvaline Properties

| Property | Value | Source |

| IUPAC Name | (2S)-2-aminopentanoic acid | wikipedia.orgnih.gov |

| Chemical Formula | C5H11NO2 | wikipedia.orgnih.gov |

| Molar Mass | 117.15 g/mol | nih.govchemeo.com |

| CAS Number | 6600-40-4 | wikipedia.orgchemicalbook.comnih.govglpbio.com |

| Appearance | White, water-soluble solid | wikipedia.org |

| Melting Point | >300 °C | chemicalbook.com |

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-aminopentanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-4-5-8(12)10(14)13-9(11(15)16)6-7(2)3/h7-9H,4-6,12H2,1-3H3,(H,13,14)(H,15,16)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEOQPSFHJDWVNT-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)NC(CC(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q. How should conflicting results in leucine’s anabolic effects be addressed in meta-analyses?

- Methodological Answer : Stratify studies by population (e.g., athletes vs. sedentary individuals) and leucine dosage (2–10 g/d). Calculate heterogeneity indices (I²) to quantify variability. Perform sensitivity analyses excluding underpowered studies (n < 20). Use GRADE criteria to assess evidence quality, highlighting publication bias via funnel plots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.